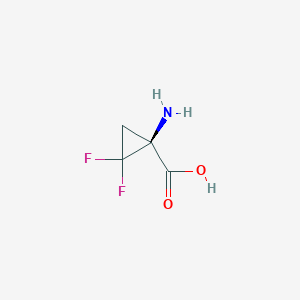

(1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid

CAS No.: 724700-75-8

Cat. No.: VC3856936

Molecular Formula: C4H5F2NO2

Molecular Weight: 137.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 724700-75-8 |

|---|---|

| Molecular Formula | C4H5F2NO2 |

| Molecular Weight | 137.08 g/mol |

| IUPAC Name | (1S)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C4H5F2NO2/c5-4(6)1-3(4,7)2(8)9/h1,7H2,(H,8,9)/t3-/m0/s1 |

| Standard InChI Key | GUHVJYNNYXSCSR-VKHMYHEASA-N |

| Isomeric SMILES | C1[C@@](C1(F)F)(C(=O)O)N |

| SMILES | C1C(C1(F)F)(C(=O)O)N |

| Canonical SMILES | C1C(C1(F)F)(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

(1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (CAS: 724700-75-8) is a chiral fluorinated cyclopropane with the molecular formula and a molecular weight of 137.08 g/mol . Its IUPAC name, (1S)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid, reflects the stereospecific configuration at the cyclopropane ring’s first carbon. The compound’s structure features a cyclopropane ring substituted with two fluorine atoms at the 2-position, an amino group at the 1-position, and a carboxylic acid moiety .

Table 1: Molecular Identity of DFACC-S

| Property | Value |

|---|---|

| CAS Number | 724700-75-8 |

| Molecular Formula | |

| Molecular Weight | 137.08 g/mol |

| IUPAC Name | (1S)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid |

| SMILES | C1C@@(C(=O)O)N |

The stereochemistry of DFACC-S distinguishes it from its enantiomer, (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC-R), which exhibits distinct biochemical interactions .

Synthesis and Enantioselective Preparation

The synthesis of DFACC-S involves multi-step organic transformations, with enantioselective methods critical for obtaining the desired stereoisomer. A representative pathway, adapted from studies on related fluorocyclopropanes , includes:

-

Silylation and Cyclization:

-

A pro-chiral diol undergoes silylation to introduce protective groups, followed by cyclization using difluorocarbene to form the difluorocyclopropane ring .

-

Example: Silylation of 2-(4′-methoxyphenyl)-2-propen-1-ol yields a protected intermediate, which reacts with difluorocarbene to generate the cyclopropane core .

-

-

Oxidation and Curtius Rearrangement:

-

Deprotection and Purification:

Table 2: Key Synthesis Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Silylation | Chlorotrimethylsilane, base | Protected diol intermediate |

| Cyclization | Difluorocarbene, heat | Difluorocyclopropane formation |

| Curtius Rearrangement | Diphenylphosphoryl azide | Amino group introduction |

| Deprotection | HCl, DOWEX 50WX8 resin | Chiral DFACC-S isolation |

Physicochemical Properties and Stability

DFACC-S exhibits notable instability under physiological conditions, a trait linked to its gem-difluorocyclopropane moiety. Kinetic studies reveal that DFACC-S decomposes via specific-base catalysis to form 3-fluoro-2-oxobut-3-enoic acid (Figure 1) . The decomposition follows first-order kinetics with a rate constant of at pH 7.4 .

This instability complicates in vivo applications but provides insights into cyclopropane ring reactivity under enzymatic conditions .

Biological Activity and Mechanistic Insights

Inhibition of ACC Deaminase

DFACC-S acts as a slow-dissociating inhibitor of ACC deaminase, an enzyme critical in ethylene biosynthesis pathways . Binding studies demonstrate submicromolar affinity (), with inhibition kinetics consistent with a two-step mechanism:

-

Rapid formation of an initial enzyme-inhibitor complex.

Role in Ethylene Regulation

By inhibiting ACC deaminase, DFACC-S modulates ethylene levels in plants, influencing processes such as fruit ripening and stress responses . Comparative studies with DFACC-R suggest enantiomer-specific interactions, though structural data on enzyme binding remain limited .

Research Applications and Future Directions

DFACC-S serves as a mechanistic probe for studying ACC deaminase catalysis and fluorocyclopropane reactivity. Recent applications include:

-

Enzyme Kinetics: Elucidating the role of fluorine substituents in transition-state stabilization .

-

Stereochemical Studies: Comparing DFACC-S and DFACC-R to explore enantioselective enzyme interactions .

Future research should address:

-

Structural Characterization: X-ray crystallography of DFACC-S bound to ACC deaminase.

-

In Vivo Stability Optimization**: Prodrug strategies to mitigate decomposition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume